molecular formula C21H33N3 B3852653 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine

1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine

Cat. No. B3852653
M. Wt: 327.5 g/mol
InChI Key: KGZNAOHDVRKGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine (CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP is known to have potential therapeutic applications in treating various neurological and psychiatric disorders. The compound is also used in scientific research to study the mechanism of action of different neurotransmitter systems in the brain.

Mechanism of Action

1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine acts as a partial agonist of the serotonin 5-HT1A receptor and a full agonist of the dopamine D2 receptor. It is also a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These actions are believed to contribute to the anxiolytic, antidepressant, and antipsychotic effects of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine.
Biochemical and Physiological Effects
1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. These effects are believed to contribute to the therapeutic effects of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine in treating neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available. It has a high affinity for several neurotransmitter systems, making it useful for studying the effects of these systems on behavior. However, 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has limitations in that it can have off-target effects on other neurotransmitter systems, and its effects can vary depending on the dose and route of administration.

Future Directions

There are several potential future directions for research on 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine. One area of interest is in developing new compounds that are more selective for specific neurotransmitter systems. Another area of interest is in studying the long-term effects of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine on brain function and behavior. Additionally, research is needed to determine the safety and efficacy of 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine in human clinical trials.

Scientific Research Applications

1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(1-cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-(1-cyclopentylpiperidin-3-yl)-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3/c1-18-7-2-5-11-21(18)23-15-13-22(14-16-23)20-10-6-12-24(17-20)19-8-3-4-9-19/h2,5,7,11,19-20H,3-4,6,8-10,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZNAOHDVRKGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopentyl-3-piperidinyl)-4-(2-methylphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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